molecular formula C15H14FN3S2 B14932658 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B14932658
M. Wt: 319.4 g/mol
InChI Key: UOCGMOQJPXGHQM-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and thiol groups.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through alkylation reactions using thienylmethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the fluorobenzyl and thienylmethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole
  • 3-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole
  • 3-[(4-Ethylphenyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole

Uniqueness

3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is unique due to the specific combination of its substituents. The presence of the fluorobenzyl group imparts distinct electronic properties, enhancing its reactivity and binding affinity. The thienylmethyl group adds to its structural diversity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14FN3S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C15H14FN3S2/c1-19-14(9-13-6-3-7-20-13)17-18-15(19)21-10-11-4-2-5-12(16)8-11/h2-8H,9-10H2,1H3

InChI Key

UOCGMOQJPXGHQM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)CC3=CC=CS3

Origin of Product

United States

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